N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-11-22(17(2)13-16)28(26,27)23-15-21(24(3)4)19-9-10-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLADKNPHXPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features suggest a wide range of biological activities, particularly in the context of cancer treatment and modulation of immune responses.
Structural Overview
The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its biological interactions. The compound includes:
- A tetrahydroquinoline moiety , which is known for its role in various biological activities.
- A dimethylamino group , which enhances solubility and may interact with biological receptors.
- A benzenesulfonamide group , which is often associated with antibacterial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been proposed based on current research:
- Receptor Modulation : The dimethylamino group can form hydrogen bonds and electrostatic interactions with various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Immune Response Regulation : Preliminary studies suggest that it may affect T-cell activation and regulatory pathways, making it a candidate for cancer immunotherapy.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antitumor Effects : In a recent study involving human cancer cell lines, the compound showed significant cytotoxicity with an IC50 value below 10 µM. This suggests strong potential as an anticancer agent.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assay to assess viability.
-
Immune Response Evaluation : Research conducted on murine models indicated that administration of the compound resulted in increased activation of CD8+ T cells while downregulating regulatory T cells (Tregs), suggesting a shift towards a more robust immune response against tumors.
- Findings : Flow cytometry analysis revealed a significant increase in effector T cell markers post-treatment.
-
Enzyme Inhibition Studies : The compound was tested for its ability to inhibit enzymes involved in the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation.
- Results : Inhibition was observed at concentrations as low as 5 µM, indicating potential therapeutic applications in inflammatory diseases as well.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Tetrahydroquinoline moiety : This bicyclic structure is integral to its biological activity.
- Dimethylamino group : Enhances solubility and reactivity.
- Benzenesulfonamide group : Known for its role in drug design due to its ability to interact with biological targets.
The molecular formula of this compound is , indicating a complex arrangement that facilitates interactions with various biological targets.
Biological Applications
Research indicates that N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may act as an anticancer agent by inhibiting specific cancer cell lines. For instance, it has shown potential in targeting breast cancer cells (MCF7) in vitro .
- Dual Inhibition Mechanism : The compound has been studied for its ability to inhibit both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) T790M mutations, which are significant targets in cancer therapy .
Industrial Applications
In addition to its biological significance, this compound has potential industrial applications:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
- Chemical Research : The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis in MCF7 cells. This highlights the compound's potential as an anticancer therapeutic agent.
Case Study 2: Mechanism of Action
Research into the mechanism of action revealed that the dimethylamino group interacts with specific receptors involved in tumor growth regulation. The tetrahydroquinoline moiety enhances binding affinity to these targets, suggesting a multifaceted approach to inhibiting cancer cell growth.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 0–25°C (for amidation) | |
| Reaction Time | 2–24 hours | |
| Solvent System | DMF or dichloromethane |
Which spectroscopic and chromatographic techniques are critical for structural characterization?
Basic Research Question
A combination of techniques is required to confirm molecular identity and purity:
- NMR Spectroscopy : Analyze - and -NMR for dimethylamino, tetrahydroquinoline, and sulfonamide proton environments .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHNOS) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Table: Key Characterization Methods
| Technique | Target Features | Reference |
|---|---|---|
| -NMR | Dimethylamino protons (~2.2 ppm) | |
| HRMS | Exact mass (e.g., 405.5 Da) | |
| HPLC-UV | Retention time consistency |
How can researchers resolve contradictions in reported bioactivity data?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Compare results across enzymatic inhibition (e.g., kinase assays) and cell-based models (e.g., IC in cancer lines) .
- Structural analogs : Synthesize derivatives (e.g., ethanesulfonyl or methoxy variants) to isolate pharmacophoric groups .
- Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for consistency .
What experimental design frameworks are suitable for optimizing reaction conditions?
Advanced Research Question
Factorial design (e.g., Box-Behnken or central composite design) minimizes experiments while maximizing
- Variables : Temperature, catalyst loading, solvent polarity .
- Response surface methodology (RSM) : Model interactions between parameters to predict optimal yield .
- Validation : Confirm predictions with 3–5 replicate runs .
How do structural modifications influence the compound’s pharmacokinetic profile?
Advanced Research Question
Key modifications and their impacts:
- Sulfonamide substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility .
- Tetrahydroquinoline methylation : Improves blood-brain barrier penetration but may increase off-target effects .
- Amide linker flexibility : Rigid linkers (e.g., phenylacetamide) improve target binding affinity .
What computational methods predict target interactions for this compound?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., carbonic anhydrase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., LogP ~3.5) and cytochrome P450 interactions .
How can solubility challenges be addressed during formulation?
Basic Research Question
- Co-solvents : Use DMSO/PEG-400 mixtures for in vitro studies .
- Salt formation : Synthesize hydrochloride salts via HCl gas treatment .
- Nanoformulation : Encapsulate in PLGA nanoparticles for improved bioavailability .
What approaches are used for structure-activity relationship (SAR) analysis?
Advanced Research Question
- Fragment-based design : Replace tetrahydroquinoline with indole or benzimidazole cores .
- Pharmacophore mapping : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic pockets .
- 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate substituent effects with activity .
How should stability issues under physiological conditions be investigated?
Advanced Research Question
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (1–13) .
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .
What validation criteria ensure reliability in bioanalytical methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
